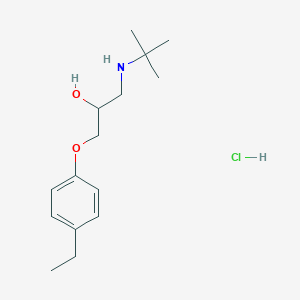

1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride

Descripción

1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride is a synthetic β-adrenergic receptor antagonist (β-blocker) characterized by a propan-2-ol backbone substituted with a tert-butylamino group and a 4-ethylphenoxy moiety. Its hydrochloride salt form enhances solubility and stability for pharmaceutical applications. Structurally, it belongs to the aryloxypropanolamine class of β-blockers, which are widely used for cardiovascular conditions such as hypertension, arrhythmias, and angina . The 4-ethylphenoxy group distinguishes it from other β-blockers by influencing lipophilicity, receptor selectivity, and metabolic stability.

Propiedades

IUPAC Name |

1-(tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2.ClH/c1-5-12-6-8-14(9-7-12)18-11-13(17)10-16-15(2,3)4;/h6-9,13,16-17H,5,10-11H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIWUNPLCQVAFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride involves several steps, beginning with the preparation of the appropriate phenol derivative. Typically, 4-ethylphenol is reacted with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether. This intermediate is then reacted with tert-butylamine to form the final product. Hydrochloric acid is used to convert the free base into the hydrochloride salt, making the compound more soluble in water.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, reaction times, and the use of high-purity reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride primarily undergoes nucleophilic substitution reactions due to the presence of the ether and amine groups. It can also participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions or amines. Reaction conditions typically involve organic solvents such as ethanol or acetonitrile at moderate temperatures.

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the phenolic ether to produce corresponding quinones.

Major Products:

Substitution Reactions: Formation of various substituted phenoxy derivatives.

Oxidation Reactions: Quinones and other oxidized products.

Aplicaciones Científicas De Investigación

1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride has been explored in various scientific research fields:

Chemistry: Used as a model compound to study the effects of β-adrenergic blocking agents on different receptors and pathways.

Biology: Investigates the biological pathways involved in cardiovascular regulation and β-adrenergic signaling.

Medicine: Potential use in treating hypertension, angina, and certain arrhythmias due to its β-blocking activity.

Industry: Used in the development of new pharmaceuticals and as a standard in quality control for β-blockers.

Mecanismo De Acción

1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride acts by blocking β-adrenergic receptors, which are responsible for mediating the effects of epinephrine and norepinephrine. By inhibiting these receptors, the compound reduces heart rate and contractility, leading to decreased cardiac output and lower blood pressure. The molecular targets primarily include β1-adrenergic receptors in the heart and β2-adrenergic receptors in the vascular smooth muscle.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound shares structural and functional similarities with several β-blockers and related hydrochlorides. Below is a detailed comparison based on pharmacological, physicochemical, and synthetic properties:

Structural Analogues

| Compound Name | Substituents on Phenoxy Group | Molecular Formula | Key Pharmacological Properties | References |

|---|---|---|---|---|

| 1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride | 4-Ethylphenoxy | C₁₆H₂₆ClNO₂ | β₁/β₂ non-selective antagonism; antihypertensive | [15] |

| Bupranolol Hydrochloride | 6-Chloro-m-tolyloxy | C₁₄H₂₁Cl₂NO₂ | Non-selective β-blocker; antiarrhythmic, antiglaucoma | [10], [12] |

| Penbutolol Hydrochloride | 2-Cyclopentylphenoxy | C₁₈H₂₈ClNO₂ | Long-acting β₁-selective antagonist; antihypertensive | [11] |

| Nadolol Impurity F (EP) | 1-Naphthyloxy | C₁₆H₂₄ClNO₂ | β-blocker impurity; lacks therapeutic activity | [6], [8] |

| Levobunolol Hydrochloride | 3,4-Dihydro-1(2H)-naphthalenone | C₁₇H₂₄ClNO₃ | Non-selective β-blocker; ocular hypotensive | [9] |

Pharmacological Differences

- Receptor Selectivity: The 4-ethylphenoxy group in the target compound confers moderate β₁/β₂ non-selectivity, similar to Bupranolol . In contrast, Penbutolol (with a bulky cyclopentyl group) exhibits higher β₁-selectivity . Nadolol impurities (e.g., Impurity F) lack therapeutic activity due to altered aryloxy substituents, emphasizing the critical role of the phenoxy group in receptor binding .

- Lipophilicity and Bioavailability: The ethyl group in the target compound increases lipophilicity compared to Nadolol (logP ~1.2), enhancing membrane permeability but reducing aqueous solubility. Bupranolol (logP ~2.5), with a chloro-methyl substituent, has higher lipophilicity and prolonged half-life .

Physicochemical Properties

The target compound’s ethylphenoxy group balances lipophilicity and polarity, making it suitable for oral formulations. Bupranolol’s chloro-methyl group increases metabolic stability, while Penbutolol’s cyclopentyl group enhances tissue penetration .

Clinical and Regulatory Insights

- However, its 4-ethylphenoxy group may reduce CNS side effects compared to Bupranolol’s chloro-methyl substituent .

- Regulatory requirements (e.g., ICH guidelines) mandate stringent control of related substances, such as Nadolol-like impurities, to ensure safety .

Actividad Biológica

1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C16H28ClNO2

- Molecular Weight : 301.85 g/mol

- Structure : The compound features a tert-butyl amino group and a 4-ethylphenoxy moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with beta-adrenergic receptors. As a non-selective beta-adrenergic antagonist, it has implications in cardiovascular therapies and potentially in the treatment of anxiety disorders.

1. Antihypertensive Effects

Research indicates that compounds similar to 1-(tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride exhibit significant antihypertensive properties by antagonizing beta-adrenergic receptors. This action leads to reduced heart rate and decreased blood pressure, making it beneficial for managing hypertension.

2. Antioxidant Activity

Studies have shown that related compounds possess antioxidant properties, which can help mitigate oxidative stress in biological systems. The antioxidant activity is often measured using assays such as DPPH and ABTS, indicating the compound's potential in protecting cells from oxidative damage.

3. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. For instance, similar beta-blockers have been evaluated for their minimum inhibitory concentration (MIC) against bacteria, showcasing their potential as therapeutic agents in infectious diseases.

Case Studies

- Antihypertensive Study : A study involving animal models demonstrated that administration of the compound resulted in a significant decrease in systolic and diastolic blood pressure compared to control groups.

- Antioxidant Evaluation : In vitro assays revealed that the compound exhibited strong scavenging activity against free radicals, with IC50 values comparable to established antioxidants like Vitamin C.

- Microbial Susceptibility Testing : A microdilution method was employed to assess the antimicrobial efficacy of the compound against common bacterial strains, revealing promising results with MIC values indicating effective inhibition at low concentrations.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with protection of hydroxyl groups (e.g., using tert-butoxycarbonyl (Boc) chloride) and subsequent ether formation under basic conditions. For example, reacting tert-butylamine with 4-ethylphenol derivatives in the presence of a coupling agent like potassium carbonate. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., toluene vs. THF) to improve yield .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodology : Use a combination of:

- NMR (¹H and ¹³C) to verify substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization).

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to:

- Temperature extremes (e.g., 40°C, 60°C) for 1–3 months.

- Humidity (75% RH) in desiccators.

- Light exposure (ICH Q1B guidelines). Monitor degradation via HPLC and characterize degradation products using LC-MS .

Q. What in vitro and in vivo models are appropriate for preliminary toxicity screening?

- Methodology :

- In vitro : Cytotoxicity assays (e.g., MTT in HEK293 or HepG2 cells) and Ames test for mutagenicity.

- In vivo : Acute toxicity studies in rodents (OECD 423) with dose escalation (10–1000 mg/kg) and histopathological analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the phenoxy group) affect biological activity?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing 4-ethyl with methoxy or halogens). Evaluate activity in target assays (e.g., receptor binding or enzyme inhibition) and correlate with computational descriptors (logP, polar surface area). For example, methoxy groups may enhance membrane permeability but reduce target affinity .

Q. What strategies resolve contradictions in biological data between this compound and its structural analogs?

- Methodology :

- Meta-analysis of published data to identify confounding variables (e.g., assay conditions, cell lines).

- Head-to-head comparative studies under standardized protocols.

- Molecular dynamics simulations to explore binding mode differences due to subtle structural variations .

Q. How can impurity profiles be systematically characterized during scale-up synthesis?

- Methodology :

- Forced degradation studies (acid/base hydrolysis, oxidation) to identify potential impurities.

- LC-MS/MS for structural elucidation of degradation products.

- Quantitative NMR (qNMR) for impurity quantification against reference standards (e.g., USP/EP guidelines) .

Q. What experimental designs are optimal for studying its mechanism of action in complex biological systems?

- Methodology :

- Target deconvolution : CRISPR-Cas9 screening or affinity pulldown coupled with proteomics.

- Pathway analysis : Transcriptomic profiling (RNA-seq) and phosphoproteomics to map signaling cascades.

- In vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure with efficacy .

Q. How can computational modeling predict interactions with biological targets (e.g., GPCRs or kinases)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.